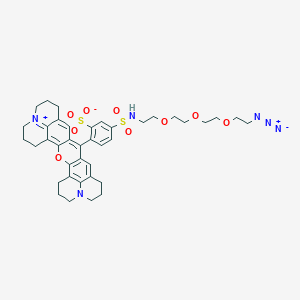
4-Nitrophenyl 2-Acetamido-2-deoxy--4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a complex carbohydrate derivative. It is a disaccharide composed of a glucopyranoside and a fucopyranoside unit, linked through a glycosidic bond. This compound is often used in biochemical research as a substrate for enzyme assays, particularly for studying glycosidases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside typically involves multiple steps. The process begins with the preparation of the individual sugar units, followed by their coupling through glycosidic bond formation. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at other hydroxyl groups. Common reagents include glycosyl donors and acceptors, along with catalysts such as silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated synthesis equipment. The use of biocatalysts, such as glycosyltransferases, can also be employed to enhance the efficiency and selectivity of the glycosidic bond formation .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Enzymatic or acidic hydrolysis can cleave the glycosidic bond, yielding the individual sugar units.
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Enzymes such as glycosidases or acids like hydrochloric acid.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Produces individual sugar units, such as 2-acetamido-2-deoxy-beta-D-glucopyranose and alpha-L-fucopyranose.
Oxidation: Produces nitroso or nitro derivatives of the nitrophenyl group.
Reduction: Produces amino derivatives of the nitrophenyl group.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate for studying glycosidase activity and enzyme kinetics.
Biology: In the investigation of carbohydrate metabolism and glycosylation processes.
Medicine: For developing diagnostic assays for diseases related to glycosidase deficiencies.
Industry: In the production of bioactive compounds and as a standard for quality control in biochemical assays.
Mecanismo De Acción
The compound acts as a substrate for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. The enzymatic action cleaves the glycosidic bond, releasing 4-nitrophenolate, which can be measured spectrophotometrically at 405 nm. This reaction is used to quantify enzyme activity and study enzyme kinetics .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside
- 4-Nitrophenyl N-acetyl-beta-D-glucosaminide
Uniqueness
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to the presence of the fucopyranosyl unit, which is less common in similar compounds. This structural feature allows it to
Propiedades
Fórmula molecular |
C20H28N2O12 |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
N-[(2S,3S,5S)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(3S,4S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C20H28N2O12/c1-8-14(25)16(27)17(28)20(31-8)34-18-12(7-23)33-19(13(15(18)26)21-9(2)24)32-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,23,25-28H,7H2,1-2H3,(H,21,24)/t8-,12?,13-,14?,15?,16-,17-,18+,19+,20?/m0/s1 |
Clave InChI |
JQGZMRCVWYGGHU-BUJSECFESA-N |
SMILES isomérico |
C[C@H]1C([C@@H]([C@@H](C(O1)O[C@@H]2C(O[C@H]([C@H](C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


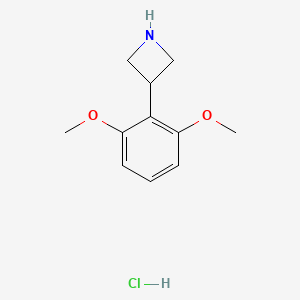
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)

![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
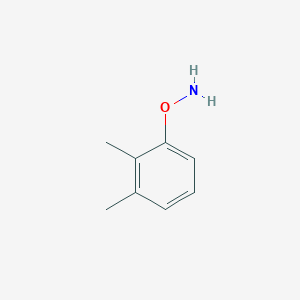
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
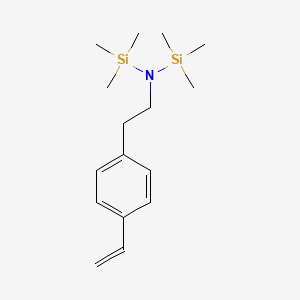
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
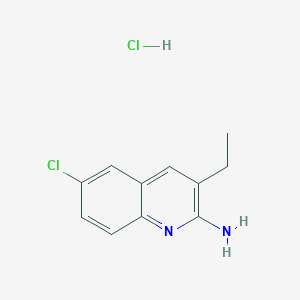
![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)

